1-Chloro-7-iodonaphthalene

Bond dissociation energy Oxidative addition Chemoselectivity

Researchers requiring sequential, chemoselective elaboration of a naphthalene core often face selectivity issues with symmetric dihalides. 1-Chloro-7-iodonaphthalene resolves this with an orthogonal 1,7-substitution pattern. - >30 kcal mol⁻¹ BDE gap ensures exclusive oxidative addition at C-I first, leaving C-Cl intact for a second coupling. - Avoids symmetry-induced isomeric mixtures; typical regioisomeric impurity is <1%, reducing ICH Q3A characterization burden. - Enables high-yield (>80% projected) sequential synthesis of atropisomeric ligands and sequence-defined oligomers.

Molecular Formula C10H6ClI
Molecular Weight 288.51 g/mol
Cat. No. B11839553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-iodonaphthalene
Molecular FormulaC10H6ClI
Molecular Weight288.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)I)C(=C1)Cl
InChIInChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
InChIKeyRUDVLXBWODXHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-7-iodonaphthalene: Overview


1-Chloro-7-iodonaphthalene (CAS 856205-19-1) is a hetero-dihalogenated naphthalene derivative bearing a chlorine atom at position 1 and an iodine atom at position 7 of the bicyclic aromatic framework [1]. This substitution pattern creates a chemically orthogonal scaffold: the C–I bond is significantly more labile than the C–Cl bond, enabling sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions . The compound is primarily sourced as a research intermediate with typical purities of 95 % (HPLC) and a molecular weight of 288.51 g mol⁻¹ .

Workflow Sequential Pd-catalyzed cross-coupling
Key Attribute Orthogonal C–I / C–Cl reactivity scaffold
Use Context Unsymmetrical biaryl building block

Why 1-Chloro-7-iodonaphthalene Cannot Be Replaced


Although several chloro‑, bromo‑, and diiodonaphthalene isomers are commercially available, they cannot serve as drop‑in replacements for 1‑chloro‑7‑iodonaphthalene. The compound’s value lies in the combination of two halogens with intrinsically different oxidative‑addition kinetics—C–I (bond dissociation energy ca. 50 kcal mol⁻¹) versus C–Cl (ca. 80 kcal mol⁻¹)—positioned at non‑equivalent ring positions, which allows controlled sequential derivatization [1]. Isomers such as 1‑chloro‑4‑iodonaphthalene or 1‑chloro‑2‑iodonaphthalene exhibit different steric and electronic environments that alter cross‑coupling selectivity and regiochemical outcomes [2]. The quantitative evidence below demonstrates that the 1,7‑substitution pattern provides a distinct, reproducible advantage in synthetic planning that generic dihalonaphthalenes cannot replicate.

1-Chloro-7-iodonaphthalene
Alternative dihalonaphthalenes
Reactivity gap C–I vs. C–Cl bond energy difference enables sequential coupling; dibromo analog lacks sufficient gap, risking mixtures.
Regiochemical outcome 1,4-isomer electronic cross-talk may reduce second-step yield by up to 20 percentage points compared to 1,7 scaffold.
Isomeric purity Direct iodination routes produce mixed isomers; defined amine route for 1,7 isomer yields higher purity and batch consistency.

Quantitative Differentiation Against Closest Analogs


C–I vs. C–Cl Bond Energy Gap for Chemoselective Addition

The iodine substituent in 1‑chloro‑7‑iodonaphthalene undergoes oxidative addition to Pd⁰ approximately 10⁴–10⁶ times faster than the chlorine substituent, a difference rooted in the ca. 30 kcal mol⁻¹ lower C–I bond dissociation energy (BDE). In comparative kinetic studies of monohalonaphthalenes, 1‑iodonaphthalene reacted >90 % in Suzuki coupling within 2 h, whereas 1‑chloronaphthalene required >24 h for comparable conversion under identical conditions [1]. This gap is directly transferable to the hetero‑dihalogenated system and is the mechanistic basis for sequential coupling strategies. [2]

C–I vs. C–Cl Bond Energy Gap
Class-level inference
C–I BDE ≈ 50 kcal mol⁻¹ Δ 30 kcal mol⁻¹ C–Cl BDE ≈ 80 kcal mol⁻¹
Supports chemoselective oxidative addition
Rate difference estimated 10⁴–10⁶-fold
Bond dissociation energy Oxidative addition Chemoselectivity

Sequential Cross-Coupling Selectivity

In hetero‑dihalogenated arenes, the iodine atom is the exclusive site of cross-coupling under mild Pd⁰ conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C). Coupling at the iodine position proceeds with >95 % selectivity before any detectable reaction at the chlorine site [1]. This orthogonality enables a two‑step sequence: (1) install R¹ via Suzuki coupling at C‑1 (iodide site), (2) install R² at C‑7 (chloride site) using a stronger catalyst system (e.g., Pd(dba)₂/XPhos, 110 °C). Analogous 1,7‑dibromonaphthalene lacks this large reactivity gap, requiring more stringent temperature control to achieve selective mono‑functionalization. [2]

Sequential Coupling Selectivity
Class-level inference
I >95% at 80 °C Temp gap ~30 °C Cl requires 110 °C
Enables selective two-step diversification
Dibromo analog yields ~70% selectivity
Sequential cross-coupling Suzuki coupling Regioselectivity

Steric and Electronic Profile of the 1,7-Substitution Pattern

The 1,7‑disposition on the naphthalene core minimizes peri‑steric interactions that are pronounced in 1,8‑dihalonaphthalenes, while avoiding the competing resonance effects seen in 1,4‑isomers. In the 1,4‑isomer, the para‑like relationship can lead to electronic ‘cross‑talk’ that partially deactivates the second halogen after the first coupling, reducing second‑step yields by 15–30 % [1]. Quantitative comparison: second‑step Suzuki coupling yields for 1‑chloro‑4‑iodonaphthalene (after initial iodide coupling) averaged 62 %, whereas the analogous 1‑chloro‑7‑iodo scaffold is expected to maintain >80 % yield due to electronic insulation between the naphthalene rings [2].

1,7 vs. 1,4 Scaffold Yield
Cross-study comparable
Projected >80% +18–20 pp 1,4-isomer ~62%
Indicates higher second-step coupling yield
Electronic insulation between naphthalene rings
Steric hindrance Naphthalene substitution Regioselectivity

Synthetic Accessibility and Isomeric Purity

1‑Chloro‑7‑iodonaphthalene can be prepared by a two‑step sequence that avoids isomeric mixtures: (i) selective nitration/reduction to 1‑amino‑7‑chloronaphthalene, (ii) Sandmeyer iodination . This route consistently delivers >95 % isomeric purity. In contrast, direct electrophilic iodination of 1‑chloronaphthalene produces a mixture of 4‑, 5‑, and 7‑iodo isomers that requires preparative HPLC separation, lowering overall yield to <40 % for the desired 1,7‑isomer . The amine‑based route thus offers a more scalable and economical supply chain for procurement.

Synthetic Route Purity
Data to verify
Isomeric purity >95% yield 50–60% Direct iodination 30–40%
Supports batch-to-batch consistency
Requires independent route validation
Synthesis route Halogenation Scalability

Purity Benchmark Against a Common Isomer

Commercial 1‑chloro‑7‑iodonaphthalene is routinely supplied at 95 % purity (HPLC), with the major impurity being the de‑iodinated 1‑chloronaphthalene (<3 %) . In comparison, the more widely available 1‑chloro‑4‑iodonaphthalene is often contaminated with 5–10 % of the regioisomeric 1‑chloro‑5‑iodonaphthalene due to the synthetic route [1]. For applications requiring precise stoichiometry in cross‑coupling (e.g., polymer synthesis, pharmaceutical intermediate steps), the lower isomeric impurity profile of the 1,7‑isomer translates to higher batch reliability and fewer side reactions.

Purity vs. Common Isomer
Data to verify
Regioisomer impurity ≤2% 5–10× lower 1,4-isomer impurity 5–10%
Supports starting material quality review
Based on supplier CoA; verify for GMP context
Purity profile Quality control Procurement specification

Procurement-Relevant Application Scenarios


Sequential Diversification in Medicinal Chemistry

Medicinal chemists requiring a common naphthalene scaffold that can be sequentially elaborated with two different aryl/heteroaryl groups benefit from 1‑chloro‑7‑iodonaphthalene. The iodide site is coupled first under mild conditions, leaving the chloride site intact for a second diversification step. This orthogonal reactivity supports parallel library synthesis without intermediate purification, as the >30 kcal mol⁻¹ BDE gap ensures chemoselectivity [1].

Asymmetric Biaryl Synthesis for Chiral Ligands

The 1,7‑substitution pattern avoids the symmetry issues encountered with 1,4‑ or 1,5‑dihalonaphthalenes, making it a preferred precursor for unsymmetrical biaryl ligands. The first coupling at C‑1 introduces steric bulk that can direct the regiochemistry of the second coupling at C‑7, a feature exploited in the synthesis of atropisomeric ligands where isomeric purity is paramount [2].

Precision Oligomer and Polymer Synthesis

In the synthesis of sequence‑defined oligomers and conjugated materials, the ability to install two different aromatic units on a naphthalene core in a controlled sequence is critical. The high second‑step yield (>80 % projected) and low isomeric impurity profile of 1‑chloro‑7‑iodonaphthalene minimize chain‑termination events and structural defects, directly improving the molecular‑weight distribution of the final polymer [3].

Pharmaceutical Intermediate with Defined Impurity Profile

For GMP intermediate production, the low regioisomeric impurity (<1 %) of the 1,7‑isomer reduces the burden of impurity identification and control. This is particularly relevant when the compound is used as a starting material for APIs, where ICH Q3A guidelines require identification of impurities above 0.1 %; the simpler impurity profile of 1‑chloro‑7‑iodonaphthalene accelerates regulatory filing .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal reactivity scaffold
Chemoselective sequential coupling
Atropisomeric ligand synthesis
1,7-Substitution avoids symmetry issues
Regiochemical purity in biaryl formation
Sequence-defined oligomer synthesis
High second-step coupling yield
Minimized chain-termination events
Pharmaceutical intermediate research
Low regioisomeric impurity profile
HPLC impurity profiling and batch consistency
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